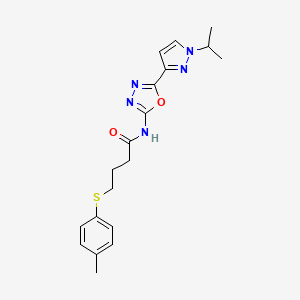
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a novel chemical entity that appears to be a hybrid molecule incorporating elements of oxadiazole and butanamide groups. While the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds with oxadiazole scaffolds and substituted phenyl butanamides have been reported .
Synthesis Analysis
The synthesis of related indole-based oxadiazole scaffolds involves a multi-step process. Initially, 4-(1H-indol-3-yl)butanoic acid is transformed into a series of intermediates, culminating in the formation of a nucleophile, which is then reacted with various electrophiles to yield the final oxadiazole scaffolds with N-(substituted-phenyl)butanamides . Although the exact synthesis of this compound is not detailed, it likely follows a similar synthetic route with appropriate modifications to incorporate the isopropyl-1H-pyrazol and p-tolylthio groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed through spectral and elemental analysis. The presence of the oxadiazole ring suggests a planar structure that could facilitate interactions with biological targets. The indole-based compounds synthesized in the study were confirmed using these methods, and similar techniques would be applicable to the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the formation of the oxadiazole ring and subsequent reactions with electrophiles to introduce various substituents. The indole-based oxadiazole compounds were synthesized through a nucleophilic substitution reaction, which is a common strategy for constructing such molecules . The reactivity of this compound would be influenced by the electron-withdrawing oxadiazole and the electron-donating substituted phenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the oxadiazole ring is known to confer rigidity to the molecular structure, which can affect the solubility and stability of the compound. The substituted phenyl group may also influence the lipophilicity of the molecule, which is important for its pharmacokinetic properties. The indole-based compounds were found to be potent urease inhibitors, suggesting that the oxadiazole and butanamide components contribute to the biological activity .
科学的研究の応用
Synthesis and Structural Analysis
A study on the synthesis of various derivatives, including pyrazole and 1,3,4-oxadiazole compounds, emphasizes the utility of these compounds in creating new chemical entities with potential antimicrobial activities. The research reported moderate antimicrobial activity for selected synthesized compounds, highlighting the synthetic versatility of these chemical frameworks (Farag, Kheder, & Mabkhot, 2009).
Another study involved the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from readily available compounds. The research aimed at modifying the lipophilicity of molecules to improve transport through cell wall barriers, evaluating in vitro anti-cancer activity. This showcases the potential of such compounds in medicinal chemistry and drug design (Maftei et al., 2016).
Biological Applications
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides demonstrated immunomodulating activity, indicating the therapeutic potential of compounds in this class for enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).
A study on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors illustrates the exploration of heterocyclic compounds for biological activities, highlighting the ongoing interest in developing new therapeutic agents based on these frameworks (Aziz‐ur‐Rehman et al., 2016).
特性
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13(2)24-11-10-16(23-24)18-21-22-19(26-18)20-17(25)5-4-12-27-15-8-6-14(3)7-9-15/h6-11,13H,4-5,12H2,1-3H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZIIBJYVLOIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)
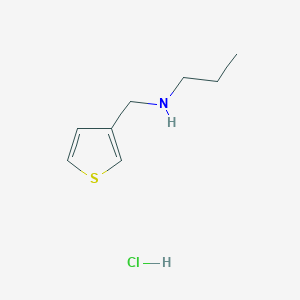


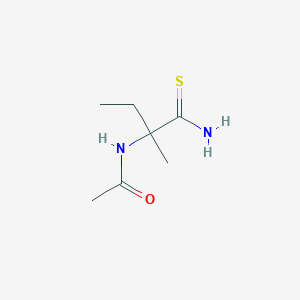
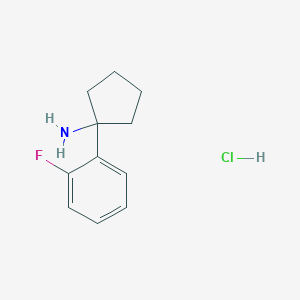
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

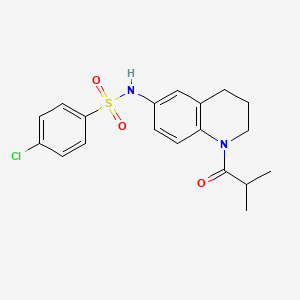
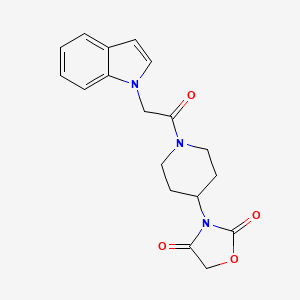
![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)